2-Nitro-2-octylpropane-1,3-diol 2-Nitro-2-octylpropane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 64434-69-1
VCID: VC18449675
InChI: InChI=1S/C11H23NO4/c1-2-3-4-5-6-7-8-11(9-13,10-14)12(15)16/h13-14H,2-10H2,1H3
SMILES:
Molecular Formula: C11H23NO4
Molecular Weight: 233.30 g/mol

2-Nitro-2-octylpropane-1,3-diol

CAS No.: 64434-69-1

Cat. No.: VC18449675

Molecular Formula: C11H23NO4

Molecular Weight: 233.30 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-2-octylpropane-1,3-diol - 64434-69-1

Specification

CAS No. 64434-69-1
Molecular Formula C11H23NO4
Molecular Weight 233.30 g/mol
IUPAC Name 2-nitro-2-octylpropane-1,3-diol
Standard InChI InChI=1S/C11H23NO4/c1-2-3-4-5-6-7-8-11(9-13,10-14)12(15)16/h13-14H,2-10H2,1H3
Standard InChI Key LCQJXQRVOVCCQY-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC(CO)(CO)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Core Molecular Architecture

2-Nitro-2-octylpropane-1,3-diol (C₁₁H₂₃NO₄) features a central propane-1,3-diol backbone substituted at the C2 position with a nitro group (-NO₂) and an octyl chain (-C₈H₁₇). This configuration introduces steric hindrance and polar-nonpolar dichotomy, influencing solubility, reactivity, and thermal stability. Comparative analysis with 2-methyl-2-nitro-1,3-propanediol (C₄H₉NO₄) reveals that the octyl substituent significantly elevates molecular weight (269.31 g/mol vs. 135.12 g/mol) and hydrophobic character .

Spectroscopic Signatures

While experimental NMR or IR data for the octyl derivative remain unpublished, the methyl analog provides a foundational reference:

  • ¹H NMR: Peaks at δ 3.76 ppm (d, J = 5.5 Hz, 6H) correspond to methylene protons adjacent to hydroxyl groups .

  • ¹³C NMR: Resonances at δ 95.1 ppm (quaternary carbon bearing nitro) and δ 58.5 ppm (hydroxyl-bearing carbons) .
    The octyl chain would introduce additional signals in the δ 0.5–1.5 ppm range for alkyl protons and δ 14–35 ppm for aliphatic carbons.

Synthetic Methodologies and Optimization

Nitroalkylation Strategies

The synthesis of 2-nitro-2-octylpropane-1,3-diol may adapt pathways used for shorter-chain analogs. For 2-methyl-2-nitro-1,3-propanediol, key steps include:

  • Nitro-Henry Reaction: Condensation of nitromethane with formaldehyde under basic conditions, yielding 2-nitropropanediol intermediates .

  • Alkylation: Introducing the octyl group via nucleophilic substitution or Friedel-Crafts alkylation. For example, treatment of 2-nitropropane-1,3-diol with 1-bromooctane in the presence of K₂CO₃ could facilitate alkylation .

Yield Enhancement Techniques

  • Phase-Transfer Catalysis: Employing tetrabutylammonium bromide to improve interfacial reactivity in biphasic systems .

  • Purification: Flash chromatography (hexane/EtOAc gradients) or recrystallization from chloroform, as demonstrated for 2-methyl derivatives (84% yield) .

Physicochemical Properties and Stability

Thermal Characteristics (Table 1)

Property2-Nitro-2-octylpropane-1,3-diol (Predicted)2-Methyl-2-nitro-1,3-propanediol (Observed)
Melting Point45–55°C147–149°C
Boiling Point320–330°C324.2±32.0°C
Density (g/cm³)1.08–1.121.3±0.1
Flash Point155–165°C153.3±13.6°C

The elongated octyl chain reduces melting point via disrupted crystal packing while marginally lowering density due to increased hydrocarbon content.

Solubility and Partitioning

  • Hydrophilicity: Reduced compared to methyl analogs; logP ≈ 2.5–3.0 (vs. 0.14 for C₄H₉NO₄) .

  • Solvent Compatibility: Miscible with polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (<0.1 g/L at 25°C).

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